N,N-Dimethylaminochlorodiphenylsilane
Description
N,N-Dimethylaminochlorodiphenylsilane is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups, one chlorine atom, and a dimethylamino group (-N(CH₃)₂). Its molecular formula is C₁₄H₁₅ClNSi, with a molecular weight of 267.88 g/mol. This compound is primarily used in organic synthesis and materials science as a silylating agent or intermediate, leveraging the reactivity of the Si-Cl bond and the electron-donating dimethylamino group. Its applications span surface modification, polymer chemistry, and catalysis, where steric and electronic properties are critical .
Properties
CAS No. |
25374-11-2 |
|---|---|
Molecular Formula |
C14H16ClNSi |
Molecular Weight |
261.82 g/mol |
IUPAC Name |
N-[chloro(diphenyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H16ClNSi/c1-16(2)17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
XBQPHUAUIRYNJR-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Other CAS No. |
25374-11-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylaminochlorodiphenylsilane can be synthesized through several methods. One common method involves the reaction of diphenyldichlorosilane with dimethylamine . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(C6H5)2SiCl2+HN(CH3)2→(C6H5)2SiClN(CH3)2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylaminochlorodiphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as alcohols, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as .
Oxidation Reactions: Oxidizing agents such as or are used.
Reduction Reactions: Reducing agents such as or are employed.
Major Products Formed:
Substitution Reactions: Products include , , and .
Oxidation Reactions: Products include and .
Reduction Reactions: Products include .
Scientific Research Applications
N,N-Dimethylaminochlorodiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds. It is also used in the preparation of , , and .
Biology: The compound is used in the modification of biomolecules and in the development of .
Medicine: It is used in the synthesis of and in the development of .
Industry: The compound is used in the production of , , and .
Mechanism of Action
The mechanism of action of N,N-Dimethylaminochlorodiphenylsilane involves the interaction of the silicon atom with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of silanes , silanols , and siloxanes . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions , influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The reactivity and applications of organosilanes heavily depend on substituents. Below is a comparative analysis with key analogs:
Table 1: Substituent and Molecular Properties
Key Observations :
- Reactivity: The Si-Cl bond in this compound is highly reactive, facilitating nucleophilic substitution. However, steric hindrance from the two phenyl groups slows hydrolysis compared to smaller analogs like dimethylaminomethylethoxysilane .
- Applications: this compound: Preferred in surface treatments requiring aromatic stability and controlled reactivity. Chlorodimethyloctadecylsilane: Used for hydrophobic coatings due to its long alkyl chain . Dimethylaminomethylethoxysilane: Employed in sol-gel processes where slower hydrolysis is advantageous .
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